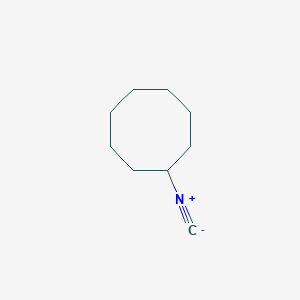
Cyclooctane, isocyano-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctane, isocyano- is a fascinating compound belonging to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure Cyclooctane, isocyano- is characterized by an eight-membered carbon ring with an isocyano group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooctane, isocyano- can be synthesized through several methods. One common approach involves the dimerization of butadiene, catalyzed by nickel (0) complexes such as nickel bis(cyclooctadiene). This process yields 1,5-cyclooctadiene, which can be further hydrogenated to produce cyclooctane . The isocyano group can then be introduced through reactions involving isocyanides.
Industrial Production Methods
In industrial settings, the production of cyclooctane, isocyano- often involves high-pressure and high-temperature conditions to ensure efficient synthesis. Catalysts play a crucial role in promoting the reactions and achieving high yields. The Wurtz reaction, which involves treating 1,8-dibromooctane with sodium in ether, is another method used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
Cyclooctane, isocyano- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclooctanone and other oxidation products.
Reduction: Reduction reactions can convert cyclooctane, isocyano- to its corresponding amine derivatives.
Substitution: The isocyano group can participate in substitution reactions, leading to the formation of various substituted cyclooctane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogens (chlorine, bromine) and other electrophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions include cyclooctanone, cyclooctylamine, and various substituted cyclooctane derivatives .
Scientific Research Applications
Cyclooctane, isocyano- has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the properties of cyclic hydrocarbons and ring strain.
Biology: Its derivatives are used in the synthesis of pharmaceuticals and bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of cyclooctane, isocyano- involves its interaction with molecular targets and pathways. The isocyano group can coordinate with metal atoms, forming stable complexes. This property is exploited in various catalytic processes and coordination chemistry . Additionally, the compound can inhibit bacterial pathogens by covalently targeting essential metabolic enzymes, such as FabF and GlmS, involved in fatty acid biosynthesis and the hexosamine pathway .
Comparison with Similar Compounds
Cyclooctane, isocyano- can be compared with other cycloalkanes and isocyanides:
Cyclohexane: A six-membered ring with less ring strain compared to cyclooctane.
Cycloheptane: A seven-membered ring with intermediate ring strain.
Cyclononane: A nine-membered ring with more ring strain than cyclooctane
Cyclooctane, isocyano- is unique due to its eight-membered ring structure and the presence of the isocyano group, which imparts distinct chemical reactivity and coordination properties.
Conclusion
Cyclooctane, isocyano- is a compound of significant interest in various scientific fields due to its unique structural properties and versatile applications
Properties
CAS No. |
499207-71-5 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
isocyanocyclooctane |
InChI |
InChI=1S/C9H15N/c1-10-9-7-5-3-2-4-6-8-9/h9H,2-8H2 |
InChI Key |
DVMHIFDFXZJEMD-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1CCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















